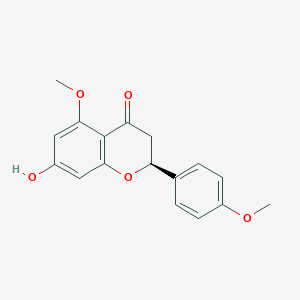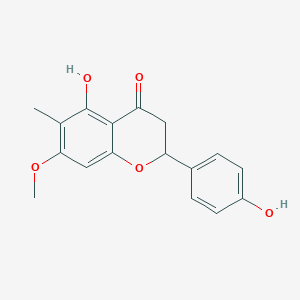![molecular formula C20H28O3 B1163905 (1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione CAS No. 125356-08-3](/img/structure/B1163905.png)
(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione
Overview
Description
(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione is a luminescent protein that belongs to the class of calcium-dependent biotinylation enzymes. It is primarily derived from marine organisms such as luminous jellyfish and other bioluminescent animals . This compound’s unique luminescent properties make it a valuable tool in various scientific fields, particularly in biotechnology and bioimaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione typically involves the purification of proteins extracted from bioluminescent marine organisms. This process includes multiple steps such as extraction, acid-base treatment, ion exchange, and gel filtration techniques .
Industrial Production Methods: Industrial production of this compound follows similar purification methods but on a larger scale. The process involves the extraction of the protein from marine organisms, followed by purification using advanced techniques like chromatography and electrophoresis to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the protein to enhance its luminescent properties or to attach it to other molecules for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions to maintain the stability and activity of this compound .
Major Products: The major products formed from these reactions include modified versions of this compound with enhanced luminescent properties or conjugated forms of the protein for specific applications in bioimaging and biosensing .
Scientific Research Applications
(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione has a wide range of applications in scientific research, including:
Mechanism of Action
(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione exerts its effects through its luminescent properties, which are activated by calcium ions. The protein undergoes a conformational change upon binding to calcium, leading to the emission of light. This luminescence is used to track and detect biological processes, making this compound a valuable tool in bioimaging and biosensing .
Molecular Targets and Pathways: The primary molecular target of this compound is calcium ions. The binding of calcium to this compound triggers a series of molecular events that result in the emission of light. This pathway is crucial for its applications in tracking and detecting biological processes .
Comparison with Similar Compounds
(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione is unique compared to other luminescent proteins due to its calcium-dependent luminescence. Similar compounds include:
Green Fluorescent Protein (GFP): Unlike this compound, GFP is not calcium-dependent and is derived from the jellyfish Aequorea victoria.
Luciferase: Another luminescent protein that catalyzes the oxidation of luciferin, producing light.
This compound’s uniqueness lies in its calcium-dependent luminescence, which provides specific advantages in applications requiring calcium signaling studies .
Properties
IUPAC Name |
(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13+,14-,16+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKJSKXVMBIKGF-IAPRJYDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@H]([C@H](C3=O)O)C(=C)C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Antiquorin?
A1: [, , , ] Antiquorin, a diterpene compound found in plants like Euphorbia fischeriana and Euphorbia antiquorum, has been shown to possess cytotoxic activity. Specifically, research indicates it demonstrates moderate cytotoxicity against the human lung cancer 95-D cell line []. Additionally, studies highlight its role as a thrombin-like serine protease in Euphorbia antiquorum latex. In this context, Antiquorin can induce platelet aggregation through a signaling pathway involving PAR1, Akt, and p38 [].
Q2: What are the typical sources of Antiquorin for research purposes?
A2: [, , ] Antiquorin has been isolated from various plant sources, primarily from the genus Euphorbia. Examples include:
- Euphorbia fischeriana roots: This appears to be a common source, with multiple studies reporting its isolation [, ].
- Euphorbia antiquorum latex: This source is notable due to Antiquorin's role as a thrombin-like serine protease [].
- Artemisia rupestris: While less common than Euphorbia species, this plant has also been identified as a source of Antiquorin [].
Q3: Are there any studies on the structure-activity relationship (SAR) of Antiquorin or related compounds?
A3: While the provided abstracts don't offer detailed SAR data for Antiquorin specifically, one study mentions the diastereoselective synthesis of Antiquorin and related polyoxygenated atisene-type diterpenes []. This suggests ongoing research into how structural variations within this class of compounds might influence their biological activities. Further investigation into related diterpenes and their SAR could provide valuable insights into optimizing Antiquorin's properties for potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)

![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)
